N-(4-chlorophenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Description
N-(4-chlorophenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C21H16ClN5O2S2 and its molecular weight is 469.96. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Study
A study on the synthesis and biological evaluation of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines revealed their potent and selective antagonistic properties against the serotonin 5-HT6 receptor. These compounds, including close derivatives of the specified chemical, demonstrated significant binding affinity and inhibition of functional cellular responses to serotonin, highlighting their potential as therapeutic agents in neurological disorders (Ivachtchenko et al., 2010).
Crystal Structure Analysis
The crystal structure of related compounds, such as N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, has been explored to understand the molecular interactions and packing within the crystal lattice. Such studies provide insights into the chemical behavior and stability of these compounds, which are crucial for their potential applications in drug design (Repich et al., 2017).
Antimicrobial and Antifungal Activities
Research on substituted tricyclic compounds, including derivatives of the mentioned chemical structure, has demonstrated significant antimicrobial and antifungal activities. These studies have focused on synthesizing and characterizing new compounds to evaluate their biological activity against various bacterial and fungal strains, suggesting their potential as lead compounds for developing new antimicrobial agents (Mittal et al., 2011).
Antiallergy and Antimalarial Effects
Further research has been conducted on derivatives with modifications in the triazolopyrimidin scaffold, showing promising antiallergy and antimalarial effects. These studies underline the versatility of the core structure in yielding compounds with diverse biological activities, supporting the ongoing exploration of such derivatives in pharmacological research (Suzuki et al., 1992; Werbel et al., 1973).
properties
IUPAC Name |
N-(4-chlorophenyl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O2S2/c1-2-13-3-9-16(10-4-13)31(28,29)21-20-24-19(23-15-7-5-14(22)6-8-15)18-17(11-12-30-18)27(20)26-25-21/h3-12H,2H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKYKXWJRMNMMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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